Pyridoxine hydrochloride is HCl salt of pyridoxine or vitamin B6. It is a water-soluble vitamin which plays an important role in the treatment of roughness, sunburn, acne, and itch of the skin.
Pyridoxine-(methyl-d3) hydrochloride is a deuterated vitamin B6 wherein C-2 methyl protons are replaced by deuterium.
An isotope labelled Pyridoxine. Pyridoxine is a form of vitamin B6 found commonly in food and used as dietary supplement. It can be used to treat and prevent pyridoxine deficiency, sideroblastic anaemia, pyridoxine-dependent epilepsy, certain metabolic disorders, problems from isoniazid, and mushroom poisoning.
Pyridoxine-d3 Hydrochloride
CAS No.: 1189921-12-7
Cat. No.: VC0196487
Molecular Formula: C8H8NO3D3·HCl
Molecular Weight: 208.66
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1189921-12-7 |
---|---|
Molecular Formula | C8H8NO3D3·HCl |
Molecular Weight | 208.66 |
IUPAC Name | 4,5-bis(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrochloride |
Standard InChI | InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i1D3; |
SMILES | CC1=NC=C(C(=C1O)CO)CO.Cl |
Appearance | White Solid |
Melting Point | >201°C (dec.) |
Chemical Identity and Structure
Pyridoxine-d3 Hydrochloride is a deuterated form of pyridoxine hydrochloride, where the methyl group at the C-2 position contains three deuterium atoms instead of hydrogen atoms. This specific isotopic substitution creates a compound with nearly identical chemical behavior to non-deuterated pyridoxine but with a distinct mass that can be differentiated by mass spectrometry techniques.
Basic Information
Property | Information |
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Common Name | Pyridoxine-d3 Hydrochloride |
CAS Number | 1189921-12-7 |
Molecular Formula | C8H8D3NO3·HCl |
Molecular Weight | 208.66 g/mol |
European Community (EC) Number | 110-384-2 |
IUPAC Name | 4,5-bis(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrochloride |
Synonyms | Pyridoxol-d3 hydrochloride; Vitamin B6-d3 hydrochloride; Pyridoxine-[D3] HCl |
Structural Characteristics
The structural configuration of Pyridoxine-d3 Hydrochloride maintains the core pyridine ring with hydroxyl and hydroxymethyl groups characteristic of pyridoxine. The key distinction is the trideuteriomethyl group at position 2 of the pyridine ring, represented in chemical notations as:
Structural Representation | Formula |
---|---|
SMILES Notation | OC1=C(C([2H])([2H])[2H])N=CC(CO)=C1CO.Cl |
InChI | 1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i1D3; |
InChI Key | ZUFQODAHGAHPFQ-NIIDSAIPSA-N |
The structural characteristics of this compound enable its use as an internal standard while maintaining chemical behaviors similar to non-deuterated pyridoxine hydrochloride .
Physical and Chemical Properties
Pyridoxine-d3 Hydrochloride possesses physical and chemical properties that are essential considerations for its application in analytical research.
Physical Properties
Property | Value |
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Physical State | White to off-white crystalline powder |
Solubility | ≥ 50 mg/mL in DMSO; ≥ 50 mg/mL in water |
Storage Temperature | -20°C (recommended) |
Purity | Available at ≥98 atom % D, ≥96% (CP) |
Isotopic Enrichment | Typically >98% for deuterium incorporation |
Mass Shift | M+3 (compared to non-deuterated compound) |
Chemical Properties
Pyridoxine-d3 Hydrochloride demonstrates chemical properties similar to non-deuterated pyridoxine hydrochloride, with key differences in mass spectrometric behavior. The deuteration affects certain physicochemical properties:
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Slightly reduced reaction rates in hydrogen-exchange reactions
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Distinct fragmentation patterns in mass spectrometry
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Virtually identical UV-Vis absorption profile to non-deuterated pyridoxine
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Similar chromatographic retention characteristics with minimal isotope effects
These properties make it particularly valuable as an internal standard without significantly altering the analytical system being studied .
Synthesis and Preparation
The synthesis of Pyridoxine-d3 Hydrochloride involves specialized procedures to incorporate deuterium atoms at the methyl position of pyridoxine.
Synthetic Routes
While detailed synthetic protocols are proprietary to manufacturers, the general approach involves:
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Starting with pyridoxine hydrochloride as precursor
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Deuterium exchange at the methyl group using deuterated reagents
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Purification to achieve high isotopic purity
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Crystallization as the hydrochloride salt
The process requires careful control to ensure high deuterium incorporation while maintaining the structural integrity of the vitamin B6 scaffold .
Stock Solution Preparation
For analytical applications, proper preparation of stock solutions is critical. The table below provides guidance for preparing solutions of various concentrations:
Desired Concentration | Quantity of Pyridoxine-d3 HCl |
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1 mM solution | 0.2087 g in 1000 mL solvent |
5 mM solution | 1.0433 g in 1000 mL solvent |
10 mM solution | 2.0866 g in 1000 mL solvent |
Recommended protocol for stock solution preparation:
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Weigh the appropriate amount of Pyridoxine-d3 Hydrochloride
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Dissolve in either DMSO or water (based on application requirements)
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Store the solution in aliquots to avoid repeated freezing and thawing
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When stored at -80°C, use within 6 months; at -20°C, use within 1 month
Applications in Analytical Chemistry
Pyridoxine-d3 Hydrochloride has become an indispensable tool in various analytical applications, particularly in quantitative determination of vitamin B6 status in biological samples.
Internal Standard for Mass Spectrometry
The primary application of Pyridoxine-d3 Hydrochloride is as an internal standard for the quantification of pyridoxine by GC- or LC-MS. The incorporation of deuterium creates a compound that:
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Co-elutes with natural pyridoxine during chromatographic separation
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Exhibits nearly identical extraction efficiency and recovery
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Provides distinct mass spectral signals (3 amu higher than pyridoxine)
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Compensates for matrix effects and instrumental variations
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Enables accurate absolute quantification of pyridoxine in complex matrices
Method Development and Validation
Pyridoxine-d3 Hydrochloride plays a crucial role in the development and validation of analytical methods for vitamin B6 determination:
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Establishing calibration curves with consistent response factors
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Evaluating extraction efficiency and matrix effects
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Determining limits of detection and quantification
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Assessing method precision and accuracy
Analytical Methods Using Pyridoxine-d3 Hydrochloride
Research employing Pyridoxine-d3 Hydrochloride has led to the development of various analytical methodologies for vitamin B6 quantification.
LC-MS/MS Methods
Multiple reaction monitoring (MRM) parameters for Pyridoxine-d3 Hydrochloride in LC-MS/MS analysis:
Parameter | Value |
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Precursor Ion (m/z) | 173 [M+H]+ |
Product Ion (Quantifier) (m/z) | 155 |
Fragmentor Voltage | 94 V |
Collision Energy | 10 eV |
Ionization Mode | Positive electrospray ionization |
These parameters allow for selective detection of the internal standard concurrent with analysis of natural pyridoxine and other B6 vitamers .
Chromatographic Conditions
Typical chromatographic conditions employed with Pyridoxine-d3 Hydrochloride include:
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Reversed-phase columns (C18 or similar stationary phases)
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Mobile phases containing mixtures of water and organic solvents (acetonitrile or methanol)
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Addition of modifiers such as formic acid or ammonium formate
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Gradient elution programs optimized for separation of B vitamin analogs
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Flow rates typically between 0.2-0.5 mL/min for LC-MS applications
Storage Parameter | Recommendation |
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Temperature | -20°C (preferred for long-term storage) |
Container | Airtight, amber containers to protect from light |
Atmosphere | Dry, inert atmosphere when possible |
Stock Solution (DMSO) | Up to 1 month at -20°C; up to 6 months at -80°C |
Stock Solution (Water) | Use within shorter timeframes due to potential hydrolysis |
Research Applications
Pyridoxine-d3 Hydrochloride has been instrumental in advancing research across several disciplines.
Bioanalytical Research
The compound has enabled significant advancements in bioanalytical methodology:
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Development of multi-vitamin assays for nutritional status assessment
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Pharmacokinetic studies of vitamin B6 metabolism
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Investigation of vitamin B6 status in various disease states
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Analysis of vitamin B6 content in food and dietary supplements
Metabolomics and Clinical Research
In metabolomics and clinical research, Pyridoxine-d3 Hydrochloride has contributed to:
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Understanding vitamin B6 metabolism in various physiological states
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Identifying biomarkers related to vitamin B6 status
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Establishing reference ranges for vitamin B6 in diverse populations
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Investigating drug-vitamin interactions
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Monitoring vitamin B6 levels in response to therapeutic interventions
Comparison with Related Compounds
Understanding how Pyridoxine-d3 Hydrochloride relates to other vitamin B6 forms provides context for its specific applications.
Comparison with Other Deuterated B6 Analogs
Compound | Molecular Formula | Mass Shift | Primary Application |
---|---|---|---|
Pyridoxine-d3 HCl | C8H8D3NO3·HCl | M+3 | Internal standard for pyridoxine |
Pyridoxal-d3 HCl | C8H8D3NO3·HCl | M+3 | Internal standard for pyridoxal |
Pyridoxamine-d3 HCl | C8H11D3N2O2·HCl | M+3 | Internal standard for pyridoxamine |
Pyridoxine-d4 | C8H7D4NO3 | M+4 | Alternative internal standard with higher mass shift |
Pyridoxal-5'-phosphate-d3 | C8H10D3NO6P | M+3 | Internal standard for active B6 coenzyme |
Each deuterated analog serves specific analytical purposes, with selection depending on the target analyte and analytical method requirements .
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